molecular formula C18H25F3N2O B5971141 N-(4-isopropylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine

N-(4-isopropylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine

Cat. No. B5971141
M. Wt: 342.4 g/mol
InChI Key: ADDVETJGYBBFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1980s and has been studied extensively for its potential applications in scientific research.

Mechanism of Action

N-(4-isopropylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, meaning it binds to these receptors and activates them to a lesser extent than a full agonist. This results in a range of effects, including changes in mood, perception, and behavior.
Biochemical and Physiological Effects
N-(4-isopropylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of serotonin in certain brain regions, which may contribute to its mood-altering effects. N-(4-isopropylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine has also been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-isopropylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine is its ability to selectively target serotonin receptors, which makes it a useful tool for investigating the role of serotonin in various physiological and behavioral processes. However, its effects can be variable and dose-dependent, which can make it difficult to interpret results from experiments. Additionally, N-(4-isopropylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine has been shown to have some toxic effects in certain animal models, which may limit its usefulness in some contexts.

Future Directions

There are several potential future directions for research on N-(4-isopropylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine. One area of interest is the development of more selective agonists and antagonists for the 5-HT1A and 5-HT2A receptors, which could provide more precise tools for investigating the role of serotonin in various processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-isopropylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine, as well as its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-isopropylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine involves the reaction of 1-benzylpiperazine with 4,4,4-trifluoroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with isopropylmagnesium chloride to yield N-(4-isopropylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine.

Scientific Research Applications

N-(4-isopropylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine has been used in various scientific studies, including neurobiological and pharmacological research. It has been shown to have an affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. N-(4-isopropylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine has also been used in studies investigating the role of serotonin in the regulation of mood, anxiety, and other behaviors.

properties

IUPAC Name

4,4,4-trifluoro-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O/c1-13(2)14-5-7-15(8-6-14)22-16-4-3-11-23(12-16)17(24)9-10-18(19,20)21/h5-8,13,16,22H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDVETJGYBBFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine

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